molecular formula C9H13NO B6160598 3-ethyl-4-methoxyaniline CAS No. 518990-49-3

3-ethyl-4-methoxyaniline

Cat. No.: B6160598
CAS No.: 518990-49-3
M. Wt: 151.2
InChI Key:
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Description

3-Ethyl-4-methoxyaniline, also known as 4-amino-3-ethylanisole, is an organic compound with the molecular formula C9H13NO. It is a derivative of aniline, where the amino group is substituted at the para position with an ethyl group and a methoxy group. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs catalytic hydrogenation of nitro compounds or direct amination processes using advanced catalytic systems to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Ethyl-4-methoxyaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethyl-4-methoxyaniline involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. The compound’s biological activity may be attributed to its ability to interfere with cellular processes, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-4-methoxyaniline is unique due to the presence of both ethyl and methoxy groups, which influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its solubility, stability, and interaction with biological targets compared to its analogs .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-ethyl-4-methoxyaniline can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-nitroanisole", "ethyl iodide", "sodium hydride", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "The first step involves the nitration of 4-nitroanisole using a mixture of nitric and sulfuric acid to yield 4-nitro-1-methoxybenzene.", "The nitro group is then reduced to an amino group using catalytic hydrogenation with palladium on carbon and hydrogen gas to yield 4-amino-1-methoxybenzene.", "The amino group is then protected by reacting with ethyl iodide in the presence of sodium hydride to yield 4-ethoxy-1-methoxybenzene.", "The final step involves the reduction of the nitro group to an amino group using catalytic hydrogenation with palladium on carbon and hydrogen gas to yield 3-ethyl-4-methoxyaniline." ] }

CAS No.

518990-49-3

Molecular Formula

C9H13NO

Molecular Weight

151.2

Purity

95

Origin of Product

United States

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